11-nitroso-10H-indeno[1,2-b]quinoxaline (IQ-1S) is a synthetic compound classified as a selective inhibitor of c-Jun N-terminal kinases (JNKs) [, , , , , , , , , ]. This selectivity is particularly pronounced towards the JNK3 isoform [, ]. JNKs are a family of serine/threonine protein kinases that play crucial roles in various cellular processes, including inflammation, apoptosis, and cell survival [, ]. Due to its inhibitory effect on JNKs, IQ-1S is widely used in scientific research to investigate the roles of JNK signaling pathways in various biological contexts, including disease models [, , , , , , , , , ].
IQ-1S is classified as a small-molecule inhibitor targeting the JNK signaling pathway. It is identified by the Chemical Abstracts Service number 23146-22-7 and is part of the broader category of quinoxaline derivatives. The compound has been synthesized and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, which confirm its molecular structure and purity.
The synthesis of IQ-1S involves several key steps that typically include:
Detailed methods can vary based on specific laboratory protocols but generally follow established organic synthesis techniques.
The molecular structure of IQ-1S features an indenoquinoxaline framework with an oxime functional group. The key structural characteristics include:
The three-dimensional conformation has been elucidated through single-crystal X-ray diffraction studies, revealing insights into its binding interactions within the JNK active site.
IQ-1S primarily functions by inhibiting the phosphorylation activity of JNKs. Some notable reactions include:
These reactions underscore IQ-1S's potential as a therapeutic agent in inflammatory conditions.
The mechanism by which IQ-1S exerts its effects involves several key processes:
Data from various studies indicate that IQ-1S significantly reduces mortality in sepsis models by modulating these pathways .
IQ-1S exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and therapeutic formulations.
IQ-1S has several promising applications in scientific research:
Chemical Structure and IdentityIQ-1S, systematically named 11H-indeno[1,2-b]quinoxalin-11-one oxime sodium salt, is a low-molecular-weight heterocyclic compound (247.25 g/mol) with the empirical formula C₁₅H₈N₃NaO (sodium salt form) or C₁₅H₉N₃O (free acid form) [1] [7]. Its CAS registry number (23146-22-7) provides universal identification across chemical databases. The core structure features a planar tricyclic indenoquinoxaline scaffold modified by an oxime group (-C=N-OH), which is critical for JNK binding [5] [10]. The sodium salt form enhances aqueous solubility, facilitating in vivo administration [6].
Stereochemical PropertiesThe oxime bond exhibits E/Z isomerism, with the E-isomer predominating under physiological conditions. This configuration optimizes spatial orientation for high-affinity interactions with the JNK ATP-binding pocket [5]. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the oxime group’s orientation directly influences JNK3 binding kinetics [5] [10].
Table 1: Chemical Identifiers of IQ-1S
Property | Value | Source |
---|---|---|
IUPAC Name | Sodium (E)-11-oximino-11H-indeno[1,2-b]quinoxaline | MedChemExpress [7] |
Synonyms | IQ-1S; IQ-1 free acid; 11H-indeno[1,2-b]quinoxalin-11-one oxime | ProbeChem [10] |
CAS No. | 23146-22-7 (free acid) | Selleckchem [1] |
Molecular Formula | C₁₅H₈N₃NaO (sodium salt) | TargetMol [4] |
Exact Mass | 269.053 Da (sodium salt) | MedChemExpress [7] |
SMILES | [Na]O/N=C1C2=C(C3=NC4=CC=CC=C4N=C3/1)C=CC=C2 | MedChemExpress [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7